4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one
Overview
Description
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one is a heterocyclic compound that features a triazine ring substituted with an amino group, a pyridin-2-ylmethylsulfanyl group, and a keto group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with suitable electrophiles.
Introduction of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a halogenated triazine intermediate with pyridin-2-ylmethylthiol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used to study the interactions of triazine derivatives with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The molecular targets and pathways involved would depend on the specific biological activity being studied. For example, it could inhibit kinases or other enzymes involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of a triazine ring.
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-thiadiazole: Similar structure but with a thiadiazole ring instead of a triazine ring.
Uniqueness
4-Amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential biological activity. The presence of the triazine ring, in particular, allows for a wide range of chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-14-8(15)5-12-13-9(14)16-6-7-3-1-2-4-11-7/h1-5H,6,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIVOLIXKXNKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CSC2=NN=CC(=O)N2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331763 | |
Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24824308 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
869068-71-3 | |
Record name | 4-amino-3-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201331763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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